![molecular formula C22H18ClFN4OS B2550956 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226430-85-8](/img/structure/B2550956.png)
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18ClFN4OS and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Interactions and Therapeutic Potential
Arylpiperazine derivatives, such as those related to the compound , have been widely studied for their interactions with various receptor sites, including dopamine D2-like receptors. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The structural features, including the presence of specific pharmacophoric groups, are critical for this activity. These findings suggest potential applications in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).
Moreover, compounds with structures similar to the one have shown significant activity against various forms of cancer. For instance, some derivatives have been identified as potential anticancer agents due to their ability to modulate the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Synthetic Methods and Chemical Properties
The synthesis and development of these compounds involve various chemical strategies aimed at enhancing their therapeutic potential. For example, the synthesis of the antiplatelet and antithrombotic drug clopidogrel, which shares a thienopyridine core similar to the compound of interest, has been extensively studied. These studies reveal the importance of specific substituents and structural modifications in achieving desired pharmacological activities (Saeed et al., 2017).
Additionally, the development of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the compound , demonstrates the ongoing efforts to refine synthetic methods for producing compounds with enhanced biological activities (Parmar et al., 2023).
properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQFHNPXWNZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one |
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